Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-4-3-5-14(9-11)18-10-12-8-13(17)6-7-15(12)19/h3-9,18-19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGISEVHMUSAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.
Formation of Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of ethyl 3-aminobenzoate under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It can be used to study enzyme interactions and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural and physicochemical differences between Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate and its analogs:
Key Observations :
- Furan vs. Benzyl: The brominated furoyl analog (C₁₄H₁₂BrNO₄) lacks a hydroxyl group but includes a heterocyclic furan ring, which may alter electronic properties and bioactivity .
- Chromen Complexation : The chromen-containing analog (C₂₅H₁₉ClN₂O₄) has a larger conjugated system, likely influencing UV absorption and binding affinity in biological systems .
Biological Activity
Overview
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is an organic compound with potential therapeutic applications. Its structure includes a benzylamine moiety attached to a benzoate ester, which is influenced by the presence of a chlorine atom. This unique feature may enhance its biological activity by facilitating interactions with various biological targets, such as enzymes and receptors.
Chemical Structure:
- IUPAC Name: Ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
- Molecular Formula: C₁₆H₁₆ClNO₃
- Molecular Weight: 305.76 g/mol
Synthesis:
The synthesis typically involves:
- Starting Materials: 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.
- Formation of Schiff Base: The aldehyde reacts with the amine under acidic conditions.
- Reduction: The Schiff base is reduced using sodium borohydride to yield the target compound.
This compound's biological activity is attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions, potentially leading to the inhibition or activation of various biological pathways, including:
- Enzyme inhibition
- Receptor binding
- Signal transduction pathways
Therapeutic Potential
Research indicates that this compound may exhibit various therapeutic properties, including:
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects: The structural characteristics allow for potential modulation of inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Studies:
- Enzyme Interaction:
- Cytotoxicity Assays:
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate | Contains bromine; different reactivity profile | Antimicrobial |
| Ethyl 3-[(5-fluoro-2-hydroxybenzyl)amino]benzoate | Contains fluorine; affects binding affinity | Antimicrobial |
| Ethyl 3-[(5-methyl-2-hydroxybenzyl)amino]benzoate | Contains methyl; alters properties | Variable activity |
The presence of chlorine in this compound enhances its reactivity compared to other halogenated derivatives, potentially increasing its binding affinity to biological targets and thus its overall efficacy.
Q & A
Q. What are the optimal synthetic methodologies for Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate to achieve high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amination: React 5-chloro-2-hydroxybenzylamine with ethyl 3-aminobenzoate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a coupling agent such as EDC/HOBt to form the Schiff base intermediate .
Reduction: Reduce the imine bond using NaBH₄ or catalytic hydrogenation to stabilize the secondary amine linkage .
Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the pure product.
Key Considerations:
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75% after purification).
- Substituents like the chloro and hydroxy groups may require protection/deprotection steps to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and the amine proton (δ 5.5–6.0 ppm, broad) .
- ¹³C NMR: Confirm the ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).
- IR Spectroscopy: Detect N–H stretching (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
- HPLC/MS: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can graph set analysis elucidate the hydrogen bonding network in the crystal structure of this compound?
Methodological Answer:
Q. What strategies resolve discrepancies in crystallographic data during structure refinement using SHELX software?
Methodological Answer:
Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?
Methodological Answer:
- pH Stability:
- Kinetic Studies: Incubate the compound in buffers (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Mechanistic Insight: Hydrolysis of the ester group is accelerated under alkaline conditions (pH > 10) .
- Oxidative Stability:
Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on the chloro and hydroxy groups for potential hydrogen bonding .
- Biophysical Assays:
- SPR or ITC: Quantify binding affinity (KD) and thermodynamics.
- Enzyme Inhibition: Perform kinetic assays (IC50 determination) under physiological pH and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
